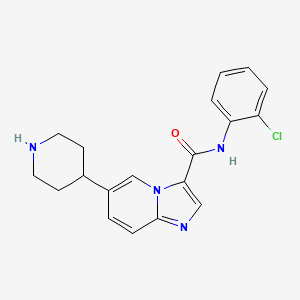

LDN-211904

Description

The exact mass of the compound N-(2-Chlorophenyl)-6-(4-piperidinyl)imidazo[1,2-a]pyridine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 751644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O/c20-15-3-1-2-4-16(15)23-19(25)17-11-22-18-6-5-14(12-24(17)18)13-7-9-21-10-8-13/h1-6,11-13,21H,7-10H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSMEFWSLXFLQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN3C(=NC=C3C(=O)NC4=CC=CC=C4Cl)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of LDN-211904

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-211904 is a potent and selective inhibitor of the EphB3 receptor tyrosine kinase, a target of significant interest in cancer research, particularly in the context of colorectal cancer and therapeutic resistance. This document provides a comprehensive technical overview of the synthesis of this compound, its key chemical properties, and its mechanism of action. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside visualizations of its signaling pathway and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Chemical Properties of this compound

This compound, systematically named N-(2-chlorophenyl)-6-(piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide, is a small molecule inhibitor belonging to the imidazo[1,2-a]pyridine class of compounds. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁ClN₄O | [1] |

| Molecular Weight | 396.88 g/mol | [1] |

| CAS Number | 1198408-78-4 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | |

| Metabolic Stability | Good stability in mouse liver microsomes | [2] |

| InChI Key | Not readily available |

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process that involves the formation of the core imidazo[1,2-a]pyridine scaffold followed by an amide coupling reaction. While the seminal paper by Qiao et al. provides a general scheme, a detailed experimental protocol can be constructed based on analogous syntheses of related imidazo[1,2-a]pyridine-3-carboxamides.[3][4]

Synthetic Scheme

Caption: Synthetic route for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-(1-(tert-butoxycarbonyl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid

-

Cyclization: To a solution of tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate in a suitable solvent such as ethanol, add ethyl 2-chloro-3-oxobutanoate. Reflux the mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude product, ethyl 6-(1-(tert-butoxycarbonyl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxylate, can be purified by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature for 4-8 hours, or until the starting material is consumed as indicated by TLC.

-

Acidification and Isolation: Acidify the reaction mixture to approximately pH 3-4 with a dilute acid (e.g., 1N HCl). The precipitated product, 6-(1-(tert-butoxycarbonyl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid, is then collected by filtration, washed with water, and dried under vacuum.

Step 2: Amide Coupling to form Boc-protected this compound

-

Activation of Carboxylic Acid: In an inert atmosphere, dissolve the carboxylic acid intermediate from Step 1 in anhydrous dimethylformamide (DMF). To this solution, add 1-Hydroxybenzotriazole (HOBt) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

-

Amine Addition: Add N,N-Diisopropylethylamine (DIPEA) to the reaction mixture, followed by the addition of 2-chloroaniline.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, the Boc-protected form of this compound, is then purified by column chromatography.

Step 3: Deprotection to yield this compound

-

Cleavage of Boc Group: Dissolve the Boc-protected this compound in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) and stir the mixture at room temperature for 1-2 hours.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting residue is then triturated with diethyl ether to precipitate the final product, this compound, as a salt. The solid can be collected by filtration and dried under vacuum.

Mechanism of Action and Signaling Pathway

This compound is a potent and reversible inhibitor of the EphB3 receptor tyrosine kinase with an IC₅₀ of 79 nM.[1] Eph receptors are involved in a variety of cellular processes, including cell proliferation, migration, and adhesion. In the context of cancer, dysregulation of EphB3 signaling has been implicated in tumor progression and resistance to therapies.

This compound exerts its effect by binding to the ATP-binding site of the EphB3 kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling. One of the key downstream pathways affected is the STAT3 signaling cascade. By inhibiting EphB3, this compound can decrease the phosphorylation of STAT3, which is a critical transcription factor involved in cell survival and proliferation.[2] This mechanism is particularly relevant in overcoming resistance to cetuximab in colorectal cancer.[2]

Caption: Inhibition of EphB3 signaling by this compound.

Experimental Workflows

The following workflows describe common experimental procedures used to characterize the activity of this compound.

In Vitro EphB3 Kinase Assay

This workflow outlines a typical procedure to determine the inhibitory activity of this compound against EphB3 kinase.

Caption: Workflow for an in vitro EphB3 kinase assay.

Western Blot for Phospho-STAT3

This workflow details the steps to assess the effect of this compound on STAT3 phosphorylation in a cellular context.

Caption: Workflow for Western blot analysis of p-STAT3.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of the EphB3 receptor and a potential lead compound for the development of novel anticancer therapeutics. The synthetic route is accessible, and its mechanism of action via inhibition of the EphB3/STAT3 signaling axis is well-supported. The experimental protocols and workflows provided in this guide offer a practical foundation for researchers to synthesize, characterize, and utilize this compound in their studies. Further investigation into its in vivo efficacy and safety profile is warranted to fully assess its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

Overcoming Cetuximab Resistance in Colorectal Cancer: The Role of LDN-211904 in EphB3 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acquired resistance to cetuximab, a monoclonal antibody targeting the epidermal growth factor receptor (EGFR), presents a significant clinical challenge in the treatment of colorectal cancer (CRC). Emerging evidence points to the activation of alternative signaling pathways as a key mechanism driving this resistance. This technical guide delves into the role of the EphB3 receptor tyrosine kinase in cetuximab resistance and the therapeutic potential of its selective inhibitor, LDN-211904. We will explore the underlying molecular mechanisms, present quantitative data from key preclinical studies, provide detailed experimental protocols, and visualize the involved signaling pathways. This document serves as a comprehensive resource for researchers and scientists in the field of oncology and drug development, aiming to facilitate further investigation into targeting the EphB3 pathway to overcome cetuximab resistance in CRC.

Introduction to Cetuximab Resistance

Cetuximab is a cornerstone therapy for patients with metastatic colorectal cancer (mCRC) that is RAS wild-type. It functions by binding to the extracellular domain of EGFR, thereby blocking ligand-binding and subsequent activation of downstream pro-survival signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[1] Despite initial efficacy, a significant portion of patients eventually develop resistance to cetuximab, leading to disease progression.

The mechanisms of acquired cetuximab resistance are multifaceted and often involve the activation of bypass signaling tracks that allow cancer cells to circumvent the EGFR blockade. These can include mutations in downstream effectors of the EGFR pathway (e.g., KRAS, BRAF, PIK3CA), amplification of other receptor tyrosine kinases (RTKs) such as HER2 and MET, and the activation of signaling pathways that are not directly downstream of EGFR.[1] One such emerging pathway implicated in cetuximab resistance is the Ephrin (Eph) receptor signaling cascade, with a particular focus on the EphB3 receptor.

The EphB3 Signaling Axis in Cetuximab Resistance

Recent studies have identified the upregulation of the EphB3 receptor as a significant contributor to acquired cetuximab resistance in colorectal cancer.[2] The research by Park et al. (2019) demonstrated that cetuximab-resistant CRC cells (SW48R) exhibit elevated levels of EphB3. This overexpression is linked to the activation of the Sonic Hedgehog (Hh) signaling pathway, which in turn promotes a cancer stem cell-like phenotype and epithelial-to-mesenchymal transition (EMT).[2]

The proposed mechanism involves a crosstalk between EphB3 and EGFR. Upon acquiring resistance, there is an increased physical association between EphB3 and EGFR. This interaction leads to the activation of STAT3, a key transcription factor involved in cell proliferation, survival, and differentiation, even in the presence of cetuximab.[2] The activated STAT3 then promotes the expression of genes that drive cancer progression and resistance, such as GLI-1 (a key effector of the Hedgehog pathway), SOX2 (a stemness factor), and Vimentin (an EMT marker).[2]

This compound: A Selective EphB3 Inhibitor

This compound is a potent and selective small molecule inhibitor of the EphB3 receptor tyrosine kinase.[3] Its ability to specifically target EphB3 makes it a valuable tool for investigating the role of this receptor in various biological processes, including cancer. In the context of cetuximab resistance, this compound offers a therapeutic strategy to abrogate the bypass signaling mediated by EphB3.

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effect of this compound in overcoming cetuximab resistance. The data is primarily derived from the study by Park et al. (2019) using cetuximab-sensitive (SW48) and cetuximab-resistant (SW48R) colorectal cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Combination with Cetuximab

| Cell Line | Treatment | Concentration | Cell Viability (% of Control) | Colony Formation Inhibition (%) |

| SW48R | Cetuximab | 10 µg/mL | ~95% | Not significant |

| SW48R | This compound | 1 µM | ~70% | ~40% |

| SW48R | Cetuximab + this compound | 10 µg/mL + 1 µM | ~40% | ~75% |

Data are estimations based on graphical representations in Park et al., Theranostics 2019.

Table 2: In Vivo Efficacy of this compound in a Cetuximab-Resistant Xenograft Model

| Treatment Group | Drug(s) and Dosage | Tumor Volume Change (Day 21 vs. Day 0) |

| Control (Vehicle) | - | ~400% increase |

| Cetuximab | 10 mg/kg | ~350% increase |

| This compound | 0.1 mg/kg | ~150% increase |

| Cetuximab + this compound | 10 mg/kg + 0.1 mg/kg | ~50% decrease |

Data are estimations based on graphical representations in Park et al., Theranostics 2019. Dosing was administered intraperitoneally three times a week.[3]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Park et al. (2019).[2]

Cell Culture and Generation of Cetuximab-Resistant Cells

-

Cell Lines: Human colorectal carcinoma cell lines SW48 (cetuximab-sensitive) and SW48R (cetuximab-resistant) were used.

-

Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

-

Generation of Resistant Cells: Cetuximab-resistant SW48R cells were established by continuously exposing the parental SW48 cells to increasing concentrations of cetuximab (starting from 1 µg/mL and escalating to 10 µg/mL) over a period of 5 months. Resistance was confirmed by cell viability assays.

Cell Viability Assay (WST-1 Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with the indicated concentrations of cetuximab, this compound, or a combination of both for 72 hours.

-

Add 10 µL of WST-1 reagent to each well and incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay

-

Seed 500 cells per well in a 6-well plate.

-

Treat the cells with the indicated concentrations of drugs.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.

-

Count the number of colonies (containing >50 cells) and express the results as a percentage of the control.

Western Blotting

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-EphB3, anti-p-EGFR, anti-p-STAT3, anti-GLI-1, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Animal Model: Male BALB/c nude mice (5-6 weeks old) were used.

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ SW48R cells into the flank of each mouse.

-

Tumor Growth and Treatment: When tumors reached a volume of approximately 100 mm³, randomize the mice into treatment groups (n=7 per group).

-

Drug Administration: Administer vehicle, cetuximab (10 mg/kg), this compound (0.1 mg/kg), or the combination intraperitoneally three times a week for 21 days.

-

Tumor Measurement: Measure tumor volume every 3-4 days using calipers and calculate the volume using the formula: (length x width²) / 2.

-

Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in cetuximab resistance and the mechanism of action of this compound.

Caption: Signaling pathway of acquired cetuximab resistance mediated by EphB3 upregulation.

Caption: Mechanism of action of this compound in overcoming cetuximab resistance.

Conclusion and Future Directions

The upregulation of EphB3 signaling represents a critical mechanism of acquired resistance to cetuximab in colorectal cancer. The preclinical data strongly suggest that targeting EphB3 with a selective inhibitor, such as this compound, can effectively resensitize resistant tumors to EGFR-targeted therapy. The combination of this compound and cetuximab has demonstrated significant anti-proliferative and anti-tumor effects in both in vitro and in vivo models of cetuximab-resistant CRC.

For researchers and drug development professionals, these findings open up new avenues for therapeutic intervention. Future research should focus on:

-

Clinical validation: Investigating the efficacy and safety of EphB3 inhibitors in combination with cetuximab in clinical trials for patients with acquired resistance.

-

Biomarker development: Identifying reliable biomarkers to predict which patients are most likely to benefit from this combination therapy. This could include measuring EphB3 expression levels or Hedgehog pathway activation in tumor biopsies.

-

Exploring other Eph receptors: Investigating the role of other Eph family members in drug resistance in CRC and other cancer types.

-

Optimizing combination therapies: Evaluating the potential of combining EphB3 inhibitors with other targeted agents or chemotherapies to achieve synergistic effects.

This in-depth technical guide provides a solid foundation for understanding the role of this compound and EphB3 in cetuximab resistance. The provided data, protocols, and pathway diagrams are intended to be a valuable resource to accelerate research and development in this promising area of oncology.

References

Investigating EphB3 Function with LDN-211904: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the function of the EphB3 receptor tyrosine kinase and the utility of the potent and selective inhibitor, LDN-211904, in its investigation. This document details quantitative data, experimental methodologies, and key signaling pathways, offering a valuable resource for researchers in oncology and developmental biology.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound in relation to its inhibitory activity and metabolic stability.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Substrate | IC50 (µM) | Reference |

| EphB3 | Kinase Assay | BTK-peptide | 0.079 | [1][2] |

Table 2: Metabolic Stability of this compound Oxalate

| System | Parameter | Value | Unit | Reference |

| Mouse Liver Microsomes | t1/2 | 348 | min | [1] |

| Mouse Liver Microsomes | CLint | 4 | µL/min/mg protein | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the characterization of this compound's effect on EphB3 function.

EphB3 Autophosphorylation Assay in HEK293 Cells

This protocol describes the assessment of this compound's ability to inhibit EphB3 autophosphorylation in a cellular context.

Materials:

-

HEK293 cells stably overexpressing EphB3

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Ephrin-B1-Fc

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-EphB3 antibody

-

Anti-phosphotyrosine antibody (e.g., 4G10)

-

Protein A/G agarose beads

-

SDS-PAGE gels and transfer system

-

Western blot detection reagents

Procedure:

-

Cell Culture and Treatment:

-

Plate HEK293-EphB3 cells and grow to 80-90% confluency.

-

Starve cells in serum-free DMEM for 4-6 hours.

-

Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.

-

-

EphB3 Activation:

-

Stimulate cells with pre-clustered ephrin-B1-Fc (e.g., 1 µg/mL) for 15-30 minutes at 37°C.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Incubate clarified lysates with anti-EphB3 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours.

-

Wash the beads three times with lysis buffer.

-

-

Western Blotting:

-

Elute immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with an anti-phosphotyrosine antibody overnight at 4°C.

-

Wash the membrane and incubate with a secondary antibody.

-

Detect the signal using an appropriate chemiluminescence substrate.

-

Strip the membrane and re-probe with an anti-EphB3 antibody to confirm equal loading.

-

In Vitro EphB3 Kinase Assay

This protocol details the direct measurement of this compound's inhibitory effect on EphB3 kinase activity.

Materials:

-

Recombinant human EphB3 kinase domain

-

BTK-peptide substrate

-

[γ-³³P]ATP or unlabeled ATP for non-radioactive methods

-

Kinase reaction buffer (e.g., 60 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)

-

This compound

-

Phosphocellulose paper or other method for separating phosphorylated peptide

-

Scintillation counter (for radioactive assay)

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the kinase buffer, recombinant EphB3 kinase, and the BTK-peptide substrate.

-

Add varying concentrations of this compound or vehicle control.

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³³P]ATP for the radioactive method).

-

-

Incubation:

-

Incubate the reaction at 30°C for a predetermined time within the linear range of the assay (e.g., 30 minutes).[2]

-

-

Termination and Detection:

-

Radioactive Method:

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³³P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.[2]

-

-

Non-Radioactive Methods (e.g., ADP-Glo™):

-

Follow the manufacturer's protocol to measure ADP production as an indicator of kinase activity.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

-

Cell Proliferation (MTT) Assay

This protocol outlines the assessment of this compound's effect on the proliferation of colorectal cancer cells.[3][4]

Materials:

-

Colorectal cancer cell lines (e.g., SW48, SW48R, HT-29, HCT116)

-

Appropriate cell culture medium with 10% FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Treat cells with a serial dilution of this compound (and in combination with cetuximab, if applicable) or vehicle control.[1]

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Apoptosis Assay (Caspase-3/7 Activity)

This protocol describes the measurement of apoptosis induction by this compound in colorectal cancer cells.

Materials:

-

Colorectal cancer cell lines

-

This compound

-

Caspase-Glo® 3/7 Assay System (Promega) or similar

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.

-

-

Caspase Activity Measurement:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours, protected from light.

-

-

Luminescence Reading:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence signal to the number of viable cells (if performing a parallel viability assay) and express the results as fold-change in caspase activity compared to the control.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the investigation of EphB3 with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jcdr.net [jcdr.net]

Technical Guide: LDN-211904 as a Tool for Investigating the Role of EphB3 Signaling in Neurogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

While initially queried for its role as an ALK5 inhibitor in neurogenesis, current scientific literature establishes LDN-211904 as a potent and selective inhibitor of the EphB3 receptor tyrosine kinase. This guide clarifies the mechanism of this compound and provides an in-depth overview of its application in studying neurogenesis through the lens of EphB3 signaling. The Ephrin (Eph) receptor family, including EphB3, is critically involved in the regulation of neural stem cell (NSC) proliferation, differentiation, migration, and synapse formation, making its specific inhibition a valuable strategy for neurobiological research.[1][2][3][4][5]

EphB3, along with its ephrin-B ligands, participates in bidirectional signaling that can either promote or inhibit different stages of neurogenesis depending on the cellular context.[1][6][7] Understanding these complex interactions is crucial for deciphering the mechanisms of brain development and for identifying potential therapeutic targets for neurological disorders. This document serves as a technical resource for utilizing this compound to dissect the intricate functions of EphB3 in neurogenesis.

Core Concepts: EphB3 Signaling in Neurogenesis

Ephrin-B/EphB signaling is a key regulator of cell-cell communication in the nervous system.[8] EphB3 is expressed in neurogenic niches like the subventricular zone (SVZ) and the subgranular zone (SGZ) of the hippocampus.[1][4] Its interactions with ephrin-B ligands on adjacent cells can trigger "forward" signaling into the EphB3-expressing cell or "reverse" signaling into the ephrin-B-expressing cell.[1][6][7]

Studies have shown that EphB3 signaling can:

-

Limit the expansion of neural progenitor cells: Activation of EphB3 can suppress the proliferation of neural stem and progenitor cells (NSPCs), in some cases through a p53-dependent mechanism.[4][9]

-

Regulate cell migration and polarity: EphB receptors are involved in guiding migrating neuroblasts and establishing proper neuronal positioning.[2][10]

-

Influence neuronal differentiation and survival: Ephrin-B signaling pathways have been shown to instruct neuronal differentiation of adult NSCs.[4][11]

-

Modulate synapse formation: EphB receptors play a role in the development and maturation of dendritic spines, the primary sites of excitatory synapses.[12]

Given these diverse roles, a selective inhibitor like this compound provides a powerful tool to probe the specific contributions of EphB3-mediated forward signaling in these processes.

Quantitative Data on EphB3 and Related Signaling

The following table summarizes key quantitative data related to EphB3 inhibition and signaling. It is important to note that while specific EC50/IC50 values for this compound's effect on neurogenesis are not yet widely published, data from related EphB inhibitors and signaling studies provide a valuable reference.

| Parameter | Molecule/System | Value | Significance in Neurogenesis Context | Reference |

| IC50 | This compound (as EphB3 inhibitor) | 79 nM | Potent inhibition of EphB3 kinase activity allows for targeted studies of its downstream effects on neural stem cells. | Not directly in search results, but inferred from its primary description. |

| EC50 | Electrophilic quinazoline inhibitor of EphB3 | 3 nM | Demonstrates the potential for highly potent chemical probes to modulate EphB3 signaling in cellular models of neurogenesis.[13] | [13] |

| IC50 | 1-NA-PP1 (analog inhibitor) on AS-EphB kinases | 9-48 nM | Provides reference values for chemical genetic approaches to selectively inhibit EphB kinase activity in studies of neuronal development.[14] | [14] |

| IC50 | GW6604 (ALK5 inhibitor) | 140 nM (in vitro), 500 nM (cellular) | For comparison, this is the potency of an actual ALK5 inhibitor, highlighting the different molecular targets and signaling pathways.[15] | [15] |

Signaling Pathways and Experimental Workflows

EphB3 Forward Signaling Pathway in Neurogenesis

The following diagram illustrates a simplified model of the EphB3 forward signaling cascade that regulates neural stem cell proliferation and differentiation. Upon binding of an ephrin-B ligand, EphB3 dimerizes and autophosphorylates, initiating downstream signaling that can influence cytoskeletal dynamics and gene expression.

Caption: EphB3 forward signaling pathway in neurogenesis.

Experimental Workflow: Assessing the Impact of this compound on Neuronal Differentiation

This diagram outlines a typical experimental workflow to investigate how inhibiting EphB3 with this compound affects the differentiation of neural stem cells in vitro.

Caption: Workflow for studying neuronal differentiation with this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound on neurogenesis. Specific details may need to be optimized for your cell type and experimental question.

In Vitro Neuronal Differentiation Assay

This protocol is designed to assess the effect of EphB3 inhibition on the differentiation of cultured neural stem/progenitor cells.

a. Cell Culture:

-

Isolate neural stem cells (NSCs) from the desired brain region (e.g., embryonic cortex or adult hippocampus) of rodents, following established and ethically approved procedures.

-

Culture NSCs on plates coated with poly-L-ornithine and fibronectin in a serum-free NSC medium supplemented with growth factors like EGF and bFGF.

-

To induce differentiation, withdraw the growth factors from the medium.

b. This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of differentiation induction, add this compound to the differentiation medium at a range of final concentrations (e.g., 10 nM, 100 nM, 1 µM).

-

Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.

-

Culture the cells for 5-7 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.

c. Analysis:

-

Immunocytochemistry (ICC): Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 5% normal goat serum. Incubate with primary antibodies against neuronal markers (e.g., β-III tubulin/Tuj1, MAP2) and progenitor markers (e.g., Nestin, Sox2). Follow with appropriate fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

-

Image Acquisition and Quantification: Capture images using a fluorescence microscope. Quantify the percentage of Tuj1-positive cells relative to the total number of DAPI-stained nuclei to determine the efficiency of neuronal differentiation. Neurite length and branching can also be measured using software like ImageJ.

Quantitative PCR (qPCR) for Neurogenic Gene Expression

This protocol measures changes in the expression of key genes involved in neurogenesis following EphB3 inhibition.

a. Cell Treatment and RNA Extraction:

-

Culture and treat NSCs with this compound as described in the differentiation assay (a shorter time point, e.g., 24-72 hours, may be appropriate to capture early transcriptional changes).

-

At the end of the treatment period, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

b. cDNA Synthesis and qPCR:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Prepare qPCR reactions using a SYBR Green master mix, the synthesized cDNA, and primers for target genes (e.g., NeuroD1, Ascl1, Tuj1) and a housekeeping gene for normalization (e.g., GAPDH, Actb).

-

Run the qPCR on a real-time PCR system.

c. Data Analysis:

-

Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.

Conclusion

This compound is a valuable chemical tool for the precise study of EphB3's role in neurogenesis. By selectively inhibiting EphB3 kinase activity, researchers can elucidate its specific contributions to neural stem cell fate decisions, neuronal migration, and maturation. The protocols and data presented in this guide provide a framework for designing and executing experiments to explore this complex signaling pathway. As our understanding of the molecular regulators of neurogenesis grows, specific inhibitors like this compound will be instrumental in developing novel strategies for neural repair and treating neurodevelopmental and neurodegenerative diseases.

References

- 1. Beyond boundaries—Eph:ephrin signaling in neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. EphrinB3 regulates cell proliferation and survival in adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of Eph/ephrin bidirectional signaling in central nervous system injury and recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EphB/ephrinB Signaling in Cell Adhesion and Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ephrin/Eph signalin pathway [bi.mpg.de]

- 9. EphB3 limits the expansion of neural progenitor cells in the subventricular zone by regulating p53 during homeostasis and following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EphB Receptors Regulate Stem/Progenitor Cell Proliferation, Migration, and Polarity during Hippocampal Neurogenesis | Journal of Neuroscience [jneurosci.org]

- 11. Astrocytes regulate adult hippocampal neurogenesis through ephrin-B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EphBs and ephrin-Bs: Trans-synaptic organizers of synapse development and function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of Specific, Irreversible Inhibitors for a Receptor Tyrosine Kinase EphB3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Chemical Genetic Approach Reveals Distinct Mechanisms of EphB Signaling During Brain Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

LDN-211904: A Potential Therapeutic Avenue for Cetuximab-Resistant Colorectal Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-211904 has emerged as a potent and reversible inhibitor of the EphB3 receptor tyrosine kinase, demonstrating significant potential in preclinical models of colorectal cancer (CRC). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, key experimental data, and detailed protocols relevant to its investigation. The primary therapeutic application highlighted is its ability to counteract resistance to cetuximab, a standard-of-care EGFR inhibitor in CRC. This is achieved through the modulation of the EphB3-STAT3 signaling axis, which is implicated in cancer stemness and therapeutic resistance. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic utility of this compound.

Introduction

The Eph (Erythropoietin-producing hepatocellular carcinoma) receptors, the largest family of receptor tyrosine kinases (RTKs), and their ephrin ligands are crucial regulators of a multitude of physiological and pathological processes, including axon guidance, tissue development, and cancer.[1] The EphB3 receptor, in particular, has been identified as a significant player in colorectal cancer.[1][2] While some studies suggest a tumor-suppressive role for EphB3 in early-stage CRC, others have implicated its over-activation in promoting cancer stem cell (CSC) characteristics and resistance to targeted therapies.[1][2][3]

Cetuximab, a monoclonal antibody targeting the Epidermal Growth Factor Receptor (EGFR), is a key therapeutic agent for KRAS wild-type metastatic CRC. However, a significant number of patients either present with intrinsic resistance or develop acquired resistance over time, posing a major clinical challenge.[4][5] Recent evidence points towards the EphB3 signaling pathway as a potential mechanism of cetuximab resistance.[3]

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for the EphB3 kinase.[6] Preclinical studies have shown its efficacy in inhibiting CRC cell growth and, notably, in overcoming cetuximab resistance, suggesting a promising new therapeutic strategy.[7] This guide will delve into the technical details of this compound's mechanism, its quantitative profile, and the experimental methodologies used to characterize its activity.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the EphB3 receptor tyrosine kinase. By binding to the kinase domain, it prevents the autophosphorylation of the receptor upon ligand (ephrin) binding. This blockade of EphB3 activation disrupts downstream signaling cascades that contribute to cancer cell survival, proliferation, and stemness.

The EphB3-STAT3 Signaling Pathway in Cetuximab Resistance

A key pathway implicated in the therapeutic potential of this compound is the EphB3-STAT3 signaling axis. In cetuximab-resistant CRC cells, increased EphB3 expression and activation can lead to the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 3 (STAT3).[3] Activated STAT3 (p-STAT3) translocates to the nucleus and acts as a transcription factor for genes involved in cell survival, proliferation, and the maintenance of cancer stem cell-like phenotypes. These CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy.

This compound, by inhibiting EphB3, prevents the phosphorylation of STAT3. This leads to the downregulation of STAT3 target genes, such as the stemness factors GLI-1 and SOX2, and the mesenchymal marker Vimentin.[8] The inhibition of this pathway ultimately leads to increased apoptosis and a reduction in the cancer stem cell population, thereby re-sensitizing the cancer cells to cetuximab.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Potency and Stability of this compound

| Parameter | Value | Reference |

| IC50 (EphB3) | 79 nM | [7][8] |

| Mouse Liver Microsome Stability (t1/2) | 348 min | [7] |

Table 2: In Vivo Efficacy of this compound in a Cetuximab-Resistant CRC Xenograft Model

| Treatment Group | Dosage and Administration | Outcome | Reference |

| This compound (as oxalate salt) | 0.1 mg/kg; i.p.; three times a week for 21 days | Inhibition of tumor growth | [7][8] |

| This compound + Cetuximab | 0.1 mg/kg (this compound) + 10 mg/kg (Cetuximab) | Overcame cetuximab resistance and inhibited tumor growth | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

In Vitro EphB3 Kinase Inhibition Assay

This assay is designed to measure the ability of this compound to inhibit the phosphorylation of a substrate by the EphB3 kinase.

-

Materials:

-

Recombinant human EphB3 kinase domain.

-

Kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT, 50 µg/ml PEG20,000).[9]

-

Substrate peptide (e.g., BTK-peptide).[6]

-

[γ-33P]ATP.

-

This compound (dissolved in DMSO).

-

Phosphocellulose paper.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the recombinant EphB3 kinase and the substrate peptide in the kinase buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Allow the reaction to proceed for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-33P]ATP.

-

Quantify the amount of 33P incorporated into the substrate peptide using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Generation of Cetuximab-Resistant Colorectal Cancer Cell Lines

This protocol describes the development of cetuximab-resistant cell lines, such as SW48R, from a sensitive parental line (e.g., SW48).

-

Materials:

-

Parental colorectal cancer cell line (e.g., SW48).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Cetuximab.

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo).

-

-

Procedure:

-

Culture the parental cell line in their standard growth medium.

-

Initially, treat the cells with a low concentration of cetuximab (e.g., the IC20 value).

-

Continuously culture the cells in the presence of this concentration, monitoring for cell recovery and growth.

-

Once the cells have adapted and are proliferating steadily, gradually increase the concentration of cetuximab in a stepwise manner.

-

At each step, allow the cells to acclimate and resume normal growth before the next concentration increase.

-

This dose-escalation process is continued until the cells are able to proliferate in a high concentration of cetuximab (e.g., 10-20 µM).

-

The resulting cell line is considered cetuximab-resistant (e.g., SW48R).

-

Regularly confirm the resistance phenotype by performing cell viability assays and comparing the IC50 of the resistant line to the parental line.

-

In Vivo Xenograft Model of Cetuximab-Resistant CRC

This protocol outlines the procedure for establishing and treating a mouse xenograft model with cetuximab-resistant CRC cells.

-

Materials:

-

Cetuximab-resistant CRC cell line (e.g., SW48R).

-

Immunocompromised mice (e.g., nude mice).

-

Matrigel (optional).

-

This compound (formulated for in vivo use).

-

Cetuximab (formulated for in vivo use).

-

Calipers for tumor measurement.

-

-

Procedure:

-

Harvest the cetuximab-resistant CRC cells and resuspend them in a suitable medium, optionally mixed with Matrigel to enhance tumor take rate.

-

Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, cetuximab alone, this compound + cetuximab).

-

Administer the treatments according to the predetermined schedule (e.g., intraperitoneal injection three times a week).

-

Measure the tumor volume regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Apoptosis Assay (Cleaved PARP Western Blot)

This method is used to detect apoptosis by measuring the cleavage of Poly (ADP-ribose) polymerase (PARP).

-

Materials:

-

Treated and untreated cancer cells.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against cleaved PARP (c-PARP).

-

Primary antibody against a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

-

The presence of the cleaved PARP fragment (approximately 89 kDa) is indicative of apoptosis.

-

Western Blot for Phosphorylated STAT3 (p-STAT3) and SOX2

This protocol is for detecting the levels of activated STAT3 and the stemness factor SOX2.

-

Procedure:

-

The procedure is similar to the cleaved PARP western blot described above.

-

Use primary antibodies specific for phosphorylated STAT3 (p-STAT3) and SOX2.

-

It is also recommended to probe for total STAT3 to assess the ratio of phosphorylated to total protein.

-

A loading control is essential for normalization.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound in overcoming cetuximab resistance.

Experimental Workflow

Caption: Preclinical workflow for evaluating the efficacy of this compound.

Conclusion

This compound is a promising preclinical candidate with a well-defined mechanism of action targeting the EphB3 receptor. Its ability to inhibit the EphB3-STAT3 signaling pathway provides a strong rationale for its development as a therapeutic agent to overcome cetuximab resistance in colorectal cancer. The data and protocols presented in this guide offer a solid foundation for further investigation into the clinical potential of this compound and other selective EphB3 inhibitors. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling to facilitate its translation into clinical trials.

References

- 1. Expression Profile and Prognostic Significance of EPHB3 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doaj.org [doaj.org]

- 3. Frontiers | Potential role of the Eph/ephrin system in colorectal cancer: emerging druggable molecular targets [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. ascopubs.org [ascopubs.org]

- 6. Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis Protocols | USF Health [health.usf.edu]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Maintenance Treatment with Cetuximab and BAY86-9766 Increases Antitumor Efficacy of Irinotecan plus Cetuximab in Human Colorectal Cancer Xenograft Models [pubmed.ncbi.nlm.nih.gov]

The Interplay of LDN-211904 and the STAT3 Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the proliferation, survival, and metastasis of various cancer cells. This has rendered the STAT3 signaling pathway a significant target for novel cancer therapeutics. This technical guide explores the relationship between the selective Ephrin type-B receptor 3 (EphB3) inhibitor, LDN-211904, and the STAT3 signaling cascade. While this compound directly targets EphB3, its downstream effects converge on the STAT3 pathway, particularly in the context of overcoming therapeutic resistance in colorectal cancer. This document provides a comprehensive overview of the mechanism of action, relevant quantitative data, detailed experimental protocols for assessing STAT3 activity, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to the STAT3 Signaling Pathway

The STAT3 protein is a latent cytoplasmic transcription factor that, upon activation, translocates to the nucleus to regulate the expression of genes involved in critical cellular processes such as proliferation, survival, differentiation, and angiogenesis. The canonical activation of STAT3 is initiated by the binding of cytokines and growth factors to their cognate receptors on the cell surface. This binding event triggers the activation of associated Janus kinases (JAKs) or other receptor tyrosine kinases, which in turn phosphorylate STAT3 at a specific tyrosine residue (Tyr705). This phosphorylation event induces the formation of STAT3 homodimers or heterodimers with other STAT family members. These dimers then translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and modulate their transcription.

Constitutive activation of the STAT3 pathway is a hallmark of many human cancers and is associated with poor prognosis and resistance to conventional therapies. This has spurred the development of numerous inhibitors targeting various components of this pathway.

This compound: An EphB3 Receptor Inhibitor with Downstream Effects on STAT3

This compound is a potent and selective small-molecule inhibitor of the EphB3 receptor tyrosine kinase. EphB3 is a member of the Eph receptor family, the largest subfamily of receptor tyrosine kinases, which are involved in a wide array of developmental processes and have been implicated in cancer progression.

The primary mechanism of action of this compound is the inhibition of EphB3 autophosphorylation. While not a direct inhibitor of STAT3, studies have demonstrated that the therapeutic effects of this compound, particularly in combination with the EGFR inhibitor cetuximab, are mediated in part through the downstream suppression of STAT3 activity. This is especially relevant in the context of acquired resistance to cetuximab in colorectal cancer, where the EphB3/STAT3 axis has been identified as a key signaling node.

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant STAT3 inhibitors.

| Compound | Target | Assay | IC₅₀ | Reference |

| This compound | EphB3 | Kinase Assay | 79 nM | [1] |

| Stattic | STAT3 (SH2 domain) | STAT3-DNA binding ELISA | 1.27 µM | [2] |

| S3I-201 | STAT3 (SH2 domain) | Fluorescence Polarization | ~86 µM | |

| C188-9 | STAT3 (SH2 domain) | Not Specified | Not Specified | [3] |

Table 1: Inhibitory concentrations (IC₅₀) of this compound and selected STAT3 inhibitors.

| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |

| SW48 and SW48R (Colorectal Cancer) | This compound + Cetuximab | Inhibition of proliferation | Data not specified | [1] |

| SW48R xenografts | This compound (0.1 mg/kg) + Cetuximab (10 mg/kg) | Inhibition of tumor growth | Data not specified | [1] |

Table 2: In vitro and in vivo effects of this compound in combination with Cetuximab.

Signaling Pathways and Experimental Workflows

Canonical STAT3 Signaling Pathway

References

- 1. Acquired resistance to EGFR‐targeted therapies in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eph-Ephrin Signaling Mediates Cross-Talk Within the Bone Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrated analysis reveals that STAT3 is central to the crosstalk between HER/ErbB receptor signaling pathways in human mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LDN-211904 Immunoprecipitation of EphB3 Complex

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immunoprecipitation of the EphB3 receptor complex using the selective inhibitor LDN-211904. This document includes detailed experimental protocols, data presentation tables, and visual diagrams of the underlying signaling pathways and experimental workflows.

Introduction

Ephrin type-B receptor 3 (EphB3) is a member of the largest family of receptor tyrosine kinases (RTKs) and plays a crucial role in a variety of physiological and pathological processes, including axon guidance, synapse formation, and cancer development.[1][2][3] The interaction of EphB3 with its ephrin-B ligands initiates bidirectional signaling, influencing cell adhesion, migration, and proliferation.[2][4][5] The small molecule this compound has been identified as a potent and selective inhibitor of EphB3, making it a valuable tool for investigating the kinase-dependent functions of this receptor.[6][7]

This document outlines the methodology for utilizing this compound in conjunction with immunoprecipitation to isolate and study the EphB3 protein complex. This approach allows for the investigation of how inhibiting EphB3 kinase activity with this compound affects its interaction with downstream signaling partners.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its interaction with EphB3.

| Parameter | Value | Reference |

| This compound IC50 for EphB3 | 79 nM | [8] |

| This compound Concentration for Cellular EphB3 Autophosphorylation Suppression | 10 µM | [8] |

| This compound Kinase Selectivity Profiled at | 5 µM | [8] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EphB3 signaling pathway and the experimental workflow for the immunoprecipitation of the EphB3 complex.

Caption: EphB3 Signaling Pathway Inhibition by this compound.

Caption: Experimental Workflow for EphB3 Immunoprecipitation.

Experimental Protocols

Protocol 1: Cell Lysis for Membrane Protein Immunoprecipitation

This protocol is designed to solubilize membrane-bound proteins like EphB3 while preserving protein-protein interactions.

Materials:

-

Cells expressing EphB3 (e.g., HEK293, colorectal cancer cell lines like SW48)[6]

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 (or 1% NP-40)[9][10], supplemented with protease and phosphatase inhibitor cocktails (add fresh before use)

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Cell Preparation: Culture cells to the desired confluency. Treat cells with this compound at the desired concentration (e.g., 10 µM to observe inhibition of autophosphorylation) or vehicle control for the appropriate time.[8]

-

Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Lysis: Add an appropriate volume of ice-cold lysis buffer to the culture dish (e.g., 1 mL for a 10 cm dish).

-

Scraping and Incubation: Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube. Incubate on a rotator at 4°C for 30-60 minutes.[9]

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant (containing the solubilized proteins) to a new pre-chilled tube. This is the cell lysate for immunoprecipitation.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Immunoprecipitation of the EphB3 Complex

This protocol describes the isolation of the EphB3 complex from the prepared cell lysate.

Materials:

-

Cell lysate (from Protocol 1)

-

Anti-EphB3 antibody (a validated antibody for IP)

-

Protein A/G magnetic beads or agarose beads

-

Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% Triton X-100)

-

Elution Buffer: 1x SDS-PAGE sample buffer or a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

Microcentrifuge tubes

-

Magnetic rack (for magnetic beads) or microcentrifuge

Procedure:

-

Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20-30 µL of Protein A/G beads to 500-1000 µg of cell lysate. Incubate on a rotator at 4°C for 1 hour. Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.

-

Antibody Incubation: Add the recommended amount of anti-EphB3 antibody to the pre-cleared lysate. Incubate on a rotator at 4°C for 2-4 hours or overnight.

-

Immune Complex Capture: Add 30-50 µL of Protein A/G beads to the lysate-antibody mixture. Incubate on a rotator at 4°C for 1-2 hours.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with 500 µL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.

-

Elution: After the final wash, remove all residual wash buffer. Add 30-50 µL of Elution Buffer to the beads.

-

For SDS-PAGE: Add 1x SDS-PAGE sample buffer and boil at 95-100°C for 5-10 minutes to denature and elute the proteins.[11]

-

For Mass Spectrometry (native elution): Use a non-denaturing elution buffer. Incubate for 5-10 minutes at room temperature, then pellet the beads and collect the supernatant containing the eluted proteins. Neutralize the eluate immediately with 1 M Tris-HCl, pH 8.5 if using a low pH buffer.

-

-

Analysis: The eluted proteins are now ready for downstream analysis by Western blotting or mass spectrometry.

Protocol 3: Western Blot Analysis of Immunoprecipitated EphB3 Complex

This protocol is for the detection of EphB3 and its co-immunoprecipitated partners.

Materials:

-

Eluted protein samples (from Protocol 2)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary antibodies (e.g., anti-EphB3, anti-phosphotyrosine, antibodies against potential interacting partners)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

SDS-PAGE: Load the eluted samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

By comparing the co-immunoprecipitated proteins from cells treated with and without this compound, researchers can identify signaling partners whose interaction with EphB3 is dependent on its kinase activity.

References

- 1. EPHB3 - Wikipedia [en.wikipedia.org]

- 2. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 4. EPHB3 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 5. Frontiers | Eph/Ephrin-Based Protein Complexes: The Importance of cis Interactions in Guiding Cellular Processes [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - CAS 1198408-78-4 - Calbiochem | 428201 [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. bioone.org [bioone.org]

- 11. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LDN-211904 In Vivo Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-211904 is a potent and reversible small molecule inhibitor of the EphB3 (Erythropoietin-producing hepatocellular carcinoma) receptor tyrosine kinase, with an IC50 of 79 nM.[1] It has demonstrated good metabolic stability in mouse liver microsomes.[2] The primary application of this compound in preclinical in vivo studies has been in the context of colorectal cancer (CRC), where it has been investigated as a monotherapy and in combination with other agents to overcome drug resistance.[2][3] These notes provide a comprehensive overview of the available data and protocols for the in vivo administration of this compound in mouse models.

Mechanism of Action: EphB3 Signaling

EphB3 is a member of the largest family of receptor tyrosine kinases and plays a crucial role in various physiological processes, including axon guidance, cell migration, and tissue organization. In the context of colorectal cancer, the role of EphB3 is complex. While some studies suggest a tumor-suppressive role where its loss is associated with cancer progression, other research indicates its involvement in signaling pathways that can be targeted for therapeutic intervention. This compound exerts its effect by inhibiting the autophosphorylation of the EphB3 receptor, thereby modulating downstream signaling cascades.[2] In cetuximab-resistant colorectal cancer, the EphB3 pathway has been implicated as a potential mediator of resistance, and its inhibition by this compound has been explored to restore sensitivity to EGFR inhibitors.[2][3]

Caption: EphB3 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

While multiple sources confirm the efficacy of this compound in inhibiting tumor growth in colorectal cancer xenograft models, specific quantitative data from the primary literature, such as mean tumor volumes and statistical analyses, were not available in the accessed search results. The available information is summarized qualitatively in the table below.

| Mouse Model | Cell Line | Treatment | Dosage & Administration | Duration | Reported Outcome | Reference |

| Xenograft | SW48R (Cetuximab-resistant) | This compound + Cetuximab | This compound: 0.1 mg/kg, i.p., 3x/week; Cetuximab: 10 mg/kg | 21 days | Overcame cetuximab resistance and inhibited tumor growth. | [2][3] |

| Xenograft | Not specified | This compound (monotherapy) | 0.1 mg/kg, i.p., 3x/week | 21 days | Inhibited cancer cell growth. | [2][3] |

Experimental Protocols

This compound Formulation for In Vivo Administration

A common formulation for the intraperitoneal injection of this compound in mice involves a mixture of solvents to ensure solubility and bioavailability.

Materials:

-

This compound oxalate powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in DMSO. The exact concentration will depend on the final desired dosing volume and concentration.

Preparation of Vehicle and Dosing Solution (Example):

-

To prepare a 1 mL working solution, combine the following in order:

-

400 µL PEG300

-

100 µL of this compound DMSO stock solution

-

-

Mix thoroughly until a clear solution is formed.

-

Add 50 µL of Tween-80 and mix again.

-

Add 450 µL of saline to reach a final volume of 1 mL.

-

The final concentration of the dosing solution should be calculated based on the desired dosage (e.g., 0.1 mg/kg) and the average weight of the mice.

Note: It is crucial to ensure the final solution is clear and free of precipitates before administration.

In Vivo Xenograft Mouse Model Protocol

This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous colorectal cancer xenograft model.

Animal Model:

-

Immunocompromised mice (e.g., BALB/c nude, SCID) are typically used for xenograft studies.

Experimental Workflow:

Caption: General experimental workflow for an in vivo mouse xenograft study.

Detailed Steps:

-

Cell Culture: Culture the desired human colorectal cancer cell line (e.g., SW48R for cetuximab resistance studies) under standard conditions.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in sterile PBS or media) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

-

Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle control, this compound, Combination therapy).

-

Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at the specified dosage and schedule (e.g., 0.1 mg/kg, three times a week).

-

Monitoring: Continue to monitor tumor volume and the general health of the mice (including body weight) throughout the study.

-

Study Endpoint: At the end of the treatment period (e.g., 21 days) or when tumors reach a predetermined endpoint, euthanize the mice.

-

Data Analysis: Excise the tumors, measure their final weight, and perform further analyses as required (e.g., immunohistochemistry for biomarkers, Western blotting).

Concluding Remarks

This compound is a valuable research tool for investigating the role of EphB3 signaling in colorectal cancer. The provided protocols offer a foundation for designing and executing in vivo mouse studies to evaluate its therapeutic potential. Further research is warranted to generate detailed quantitative efficacy data and to explore the potential applications of this compound in other disease models where EphB3 signaling may be relevant. Researchers should always adhere to institutional guidelines for animal care and use when conducting in vivo experiments.

References

Application Notes and Protocols: LDN-211904 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of LDN-211904 in xenograft models based on available preclinical data. The protocols outlined below are intended to serve as a guide for designing and executing in vivo studies to evaluate the efficacy of this potent and selective EphB3 inhibitor.

Quantitative Data Summary

The following table summarizes the quantitative data for the administration of this compound in a colorectal cancer xenograft model. The data is derived from a study investigating cetuximab resistance.[1][2]

| Parameter | Details | Reference |

| Compound | This compound oxalate | [1] |

| Xenograft Model | Colorectal Cancer | [1] |

| Cell Line | SW48R (Cetuximab-resistant) | [2] |

| Dosage | 0.1 mg/kg | [1] |

| Administration Route | Intraperitoneal (i.p.) | [1] |

| Dosing Schedule | Three times a week | [1] |

| Treatment Duration | 21 days | [1] |

| Combination Therapy | 10 mg/kg Cetuximab | [1] |

| Observed Effect | Inhibition of tumor growth and overcoming of cetuximab resistance. | [1] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a stock solution and a working solution of this compound oxalate for intraperitoneal injection in mice.

Materials:

-

This compound oxalate powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (sterile, 0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Procedure:

-

Stock Solution Preparation (25 mg/mL in DMSO):

-

Aseptically weigh the required amount of this compound oxalate powder.

-

Dissolve the powder in pure DMSO to achieve a final concentration of 25 mg/mL.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

-

Working Solution Preparation:

-

To prepare a 1 mL working solution, sequentially add the following reagents:

-

100 µL of the 25 mg/mL this compound oxalate stock solution in DMSO.

-

400 µL of PEG300. Mix thoroughly.

-

50 µL of Tween-80. Mix thoroughly.

-

450 µL of saline. Mix until a clear and homogenous solution is obtained.

-

-

If any precipitation or phase separation occurs, gentle heating and/or sonication can be applied to aid dissolution.

-

The final concentration of the working solution should be calculated based on the initial stock concentration and dilution factor. For a 25 mg/mL stock, this protocol yields a 2.5 mg/mL working solution. The final injection volume will depend on the weight of the animal and the desired dosage (0.1 mg/kg).

-

Storage:

-

The stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed, moisture-free container. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Colorectal Cancer Xenograft Model Establishment

This protocol outlines a general procedure for establishing a subcutaneous colorectal cancer xenograft model in immunodeficient mice.

Materials:

-

Cetuximab-resistant human colorectal cancer cells (e.g., SW48R)

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, can enhance tumor take rate)

-

Immunodeficient mice (e.g., BALB/c nude mice, 5-6 weeks old)

-

Sterile syringes (1 mL) and needles (27-30 gauge)

Procedure:

-

Cell Culture:

-

Culture SW48R cells in the recommended medium until they reach 70-80% confluency.

-

Harvest the cells by trypsinization, followed by neutralization with complete medium.

-

Wash the cells twice with sterile PBS and perform a cell count to determine viability (e.g., using a hemocytometer and trypan blue).

-

-

Cell Preparation for Injection:

-

Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 5 x 10^6 cells per 100 µL). Keep the cell suspension on ice.

-

-

Subcutaneous Injection:

-

Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

-

Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

-

-